(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Description
The compound "(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone" features a piperazine core linked to a 4-isopropylbenzo[d]thiazole moiety and a naphthalen-1-yl methanone group. The benzo[d]thiazole group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., monoacylglycerol lipase) or anticancer activity .
Properties
IUPAC Name |
naphthalen-1-yl-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-17(2)19-10-6-12-22-23(19)26-25(30-22)28-15-13-27(14-16-28)24(29)21-11-5-8-18-7-3-4-9-20(18)21/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFZJVVZLCSHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with isopropylbenzaldehyde under acidic conditions to form 4-isopropylbenzo[d]thiazole.
Piperazine Coupling: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate (4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone.
Naphthalene Attachment: Finally, the intermediate is coupled with naphthalene-1-carboxylic acid using a similar coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Hydroxylated derivatives or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, the compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting certain enzymes and pathways involved in inflammation and cancer cell proliferation.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exerts its effects involves interaction with specific molecular targets. For instance, its anti-inflammatory action may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related methanone derivatives from the evidence:
*Molecular weight calculated based on structural formula.
Key Observations:
- Lipophilicity: The naphthalen-1-yl group in the target compound likely increases hydrophobicity compared to phenyl or pyrimidinyl substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Thermal Stability: Melting points vary significantly (89–90°C to >350°C), influenced by crystallinity from sulfonyl groups (e.g., 9ea, 9ce) or rigid heterocycles (e.g., imidazothiazole in 9ea) . The target compound’s melting point is unreported but expected to align with non-sulfonylated analogs (e.g., ~100–200°C) .
Enzyme Inhibition
- Monoacylglycerol Lipase (MAGL) Inhibition: Compounds like those in and show reversible MAGL inhibition, critical for neurodegenerative disease therapeutics.
- Carbonic Anhydrase (CA) Inhibition: Sulfonamide-containing analogs (e.g., 9ce) exhibit CA inhibition (Ki < 100 nM), attributed to the sulfonyl group’s zinc-binding capacity. The target compound lacks this group, likely reducing CA affinity but possibly improving selectivity for other targets .
Anticancer Activity
Pharmacokinetic Considerations
- Metabolic Stability: Piperazine rings are susceptible to oxidative metabolism. Bulky substituents (e.g., naphthalene in the target compound) may slow hepatic clearance compared to smaller groups (e.g., thiophene in ’s compound 22) .
- Bioavailability: Sulfonylated analogs (e.g., 9ea) show lower oral bioavailability due to high polarity, whereas the target compound’s lipophilic naphthalene may improve absorption .
Biological Activity
The compound (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activity. This article provides a detailed overview of its synthesis, biological properties, and research findings, supported by case studies and data tables.
Chemical Structure and Properties
The molecular structure of the compound includes a piperazine ring, a benzo[d]thiazole moiety, and a naphthalenyl group. These features contribute to its lipophilicity and potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂OS |
| Molecular Weight | 334.43 g/mol |
| CAS Number | 955681-96-6 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Piperazine Ring : Reaction of piperazine with appropriate electrophiles.
- Coupling with Benzo[d]thiazole : Utilizing coupling agents to form the benzo[d]thiazole moiety.
- Final Coupling with Naphthalene : Employing methods such as Suzuki or Heck coupling to attach the naphthalene group.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study Example :
A study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by disrupting cell cycle progression and inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
The presence of the benzo[d]thiazole moiety suggests potential antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth.
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(4-Methylphenyl)piperazine | CNS activity | |
| 5-Methylisoxazole | Anticancer | |
| 2-(4-Isopropylphenyl)thiazole | Antimicrobial |
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : Binding to specific enzymes involved in cancer cell proliferation.
- Disruption of Cell Signaling Pathways : Interfering with signaling pathways that regulate cell survival and apoptosis.
Computational Studies
Computational models, including Quantitative Structure–Activity Relationship (QSAR) analyses, have been employed to predict the biological activity based on structural features. These models suggest that modifications in the structure can enhance efficacy or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
